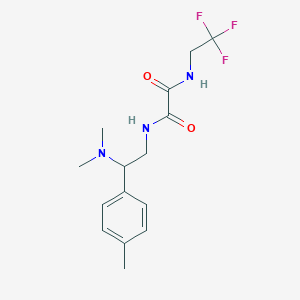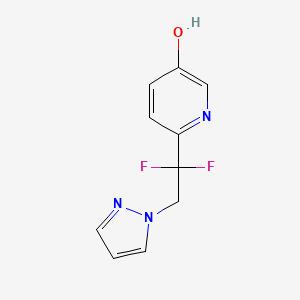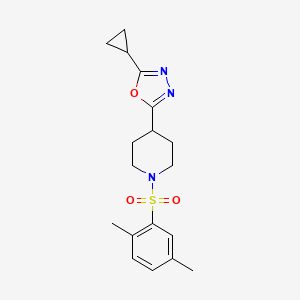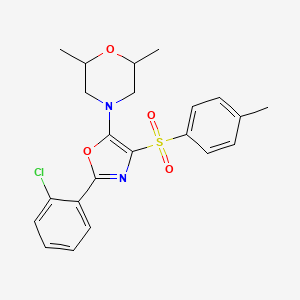
4-(2-(2-Chlorophenyl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2-(2-Chlorophenyl)-4-tosyloxazol-5-yl)-2,6-dimethylmorpholine, also known as CTK7A, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Synthesis
Research on similar compounds often focuses on the synthesis and structural characterization to understand their chemical properties. For example, studies on the synthesis and structural characterization of isostructural compounds with specific substituents have been conducted to determine their high yields and analyze their structures using single crystal diffraction. These materials are isostructural, indicating they share a similar crystal structure, which is crucial for understanding the physical properties and potential applications of these compounds in materials science (B. Kariuki, B. F. Abdel-Wahab, G. El‐Hiti, 2021).
Potential Applications
Photophysical Properties and Applications : Research into the photophysical properties of compounds can reveal applications in materials science, such as in the development of dyes with specific properties. Studies have examined compounds for their aggregation-induced emission, fluorescence, and phosphorescence, indicating potential uses in optical devices and sensors (Zhongming Song et al., 2016).
Molecular Reporters : The exploration of molecular reporters combining electron transfer and charge transfer functionalities has been conducted to enhance multimodal signaling capabilities. This research is pivotal for developing efficient sensing materials for various analytes, showing the versatility of such compounds in chemical sensing (K. Rurack, J. Bricks, 2001).
Interactions and Polymerization : Studies on the interactions and polymerization processes involving similar compounds can lead to the development of new polymeric materials. The research focuses on how these compounds interact with solvents and how their structural properties influence polymerization, which is essential for creating novel materials with tailored properties (L. Jakisch et al., 1999).
Crystal Structure Analysis : The crystal structure analysis of compounds like dimethomorph, a morpholine fungicide, helps in understanding the molecular arrangement and interactions within the crystal lattice. This knowledge is crucial for designing compounds with desired physical and chemical properties (Gihaeng Kang et al., 2015).
Eigenschaften
IUPAC Name |
4-[2-(2-chlorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-14-8-10-17(11-9-14)30(26,27)21-22(25-12-15(2)28-16(3)13-25)29-20(24-21)18-6-4-5-7-19(18)23/h4-11,15-16H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDODSUWCKIICM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C3=CC=CC=C3Cl)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
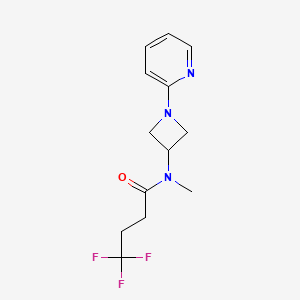

![4-(2-methylphenyl)-3-(1H-1,2,3,4-tetrazol-1-yl)-1-[2-(thiophen-2-yl)ethyl]azetidin-2-one](/img/structure/B2464610.png)
![1-(4-ethoxyphenyl)-N-[(4-ethoxyphenyl)methyl]-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2464611.png)
![N-(2,5-dimethoxyphenyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B2464612.png)
![N-[(1-Sulfamoylcyclobutyl)methyl]but-2-ynamide](/img/structure/B2464613.png)
![2-chloroethyl (2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B2464614.png)
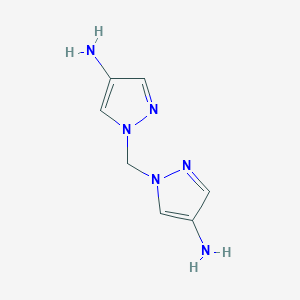
![7-(4-fluorophenyl)-2-(methylsulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2464622.png)
